molecular formula C11H19NO4 B6306742 (3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid CAS No. 1932018-83-1

(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

Cat. No. B6306742
CAS RN: 1932018-83-1
M. Wt: 229.27 g/mol
InChI Key: WZZGWPOKJCVJGU-HTQZYQBOSA-N
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Description

“(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” is a type of organic compound that contains a tert-butoxycarbonyl group . This group is commonly used in synthetic organic chemistry . The tert-butoxycarbonyl group is known for its unique reactivity pattern, which is highlighted by its applications in chemical transformations .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butoxycarbonyl group has the formula C5H9O2 . It is a type of organyl group and is a substituent group from tert-butoxycarbonyl anhydride .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its applications in chemical transformations . It is relevant in nature and has implications in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The tert-butoxycarbonyl group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . It is used in solution phase peptide synthesis . The melting point is 159-162 °C (lit.) .

Scientific Research Applications

Carbapenem Biosynthesis and Stereoinversion

One study confirmed the stereochemical assignments and investigated the role of CarC in the ring stereoinversion process from L-proline in the biosynthesis of carbapenem, a beta-lactam antibiotic. This work highlights the intricate biochemical pathways involved in antibiotic biosynthesis, potentially offering insights into the synthesis and modification of related pyrrolidine derivatives for antimicrobial applications (Stapon, Li, & Townsend, 2003).

Spectroscopic Analysis of Pyrrolidine Derivatives

A spectroscopic analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, though not identical, shares structural similarities with the compound . This study, which includes NMR and UV-Visible spectroscopy, provides a framework for understanding the electronic and structural characteristics of pyrrolidine derivatives. Such analyses are crucial for the development of materials and drugs, highlighting potential research applications in material science and medicinal chemistry (Devi et al., 2018).

Photodynamic Therapy (PDT) and Fluorescence Imaging

Research on near-infrared photosensitizers for fluorescence imaging and photodynamic therapy of cancer involves structurally complex pyrrolidine derivatives. These compounds, including carboxylic acid derivatives, have shown promise in medical applications, such as tumor targeting and treatment, suggesting a potential area of research for related pyrrolidine carboxylic acids (Patel et al., 2016).

Asymmetric Synthesis

The asymmetric synthesis of pyrrolidine derivatives, including studies on stereoisomers and their applications in chiral resolution, outlines the significance of these compounds in synthetic chemistry. These methodologies can be applied to the synthesis of bioactive molecules and the development of novel pharmaceuticals, reflecting the broad utility of pyrrolidine derivatives in scientific research (Wright et al., 2008).

Mechanism of Action

The tert-butoxycarbonyl group acts as a protecting group . A protecting group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Future Directions

The use of flow microreactor systems for the synthesis of tert-butoxycarbonyl compounds represents a more efficient, versatile, and sustainable approach compared to traditional methods . This could pave the way for the development of new synthetic methods in organic chemistry.

properties

IUPAC Name

(3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZGWPOKJCVJGU-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1932018-83-1
Record name (3R,5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(1,1-Dimethylethyl) 3-ethyl 5-methyl-1,3-pyrrolidinedicarboxylate (1.0 g, 3.89 mmol, an estimated 3:1 mixture of cis/trans isomers) and LiOH.H2O (228 mg, 5.44 mmol, 1.4 equiv) was stirred in THF (5 mL) and water (2 mL) as a two-phase mixture at room temperature for 18 hours. The mixture was concentrated in vacuo, and the resulting residue was taken up in 15 mL of water, acidified with cold 2N HCl, and extracted with 2×50 mL of EtOAc. The organic were dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (1.03 g) as an oil. LC-MS (ES) m/z=230 [M+H]+.
Name
1-(1,1-Dimethylethyl) 3-ethyl 5-methyl-1,3-pyrrolidinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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